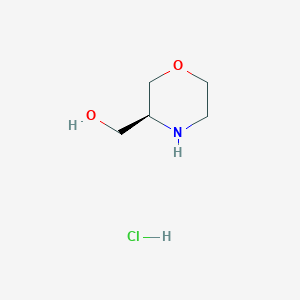

(S)-morpholin-3-ylmethanol hydrochloride

Description

Properties

IUPAC Name |

[(3S)-morpholin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLUDHYXVXRFLY-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660886 | |

| Record name | [(3S)-Morpholin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218594-79-7 | |

| Record name | [(3S)-Morpholin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3(S)-Hydroxymethylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-morpholin-3-ylmethanol hydrochloride chemical properties and structure

An In-Depth Technical Guide to (S)-Morpholin-3-ylmethanol Hydrochloride: A Chiral Building Block for Modern Drug Discovery

Introduction

This compound (CAS No: 218594-79-7) is a chiral heterocyclic compound that has emerged as a strategically important building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a morpholine ring with a defined stereocenter and a reactive hydroxymethyl group, offers a unique combination of physicochemical properties that are highly desirable for drug candidates.[3] The morpholine moiety often enhances metabolic stability and aqueous solubility, while its conformational flexibility and ability to form key hydrogen bonds can significantly improve a molecule's pharmacokinetic profile, particularly for agents targeting the central nervous system (CNS).[3][4]

This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, properties, synthesis, and applications from the perspective of a senior application scientist. The focus is on the causal relationships between its structural features and its utility in the rational design of novel therapeutics.

Molecular Structure and Stereochemistry

The defining feature of this compound is its specific three-dimensional architecture. The molecule consists of a six-membered morpholine ring containing an oxygen and a nitrogen atom at positions 1 and 4, respectively. A hydroxymethyl (-CH₂OH) group is attached to the carbon at the 3-position, which is a stereogenic center with the (S)-configuration.[1] The hydrochloride salt form enhances stability and improves handling properties, particularly solubility in aqueous media.[3][5]

The stereochemical integrity of the C3 position is critical. In drug development, enantiomers often exhibit vastly different pharmacological activities, binding affinities, and toxicity profiles.[5] The (S)-configuration of this building block allows for precise spatial orientation of substituents, which is fundamental for achieving selective interactions with chiral biological targets such as enzymes and receptors.[3]

Caption: 2D structure of this compound.

Physicochemical and Analytical Properties

The utility of a chemical building block is defined by its physical and chemical properties. This compound is a solid at room temperature, with its salt form conferring higher water solubility compared to the free base.[3] A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 218594-79-7 | [1][6] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][6] |

| Molecular Weight | 153.61 g/mol | [1] |

| IUPAC Name | [(3S)-morpholin-3-yl]methanol;hydrochloride | [1] |

| Boiling Point (est.) | 218.3°C at 760 mmHg | [6] |

| Density (est.) | 1.045 g/cm³ | [6] |

| Topological Polar Surface Area | 41.5 Ų | [1][7] |

| InChIKey | WFLUDHYXVXRFLY-JEDNCBNOSA-N | [1] |

| Physical Form | Solid | |

| Storage Conditions | 2-8°C, Inert atmosphere | [8] |

Characterization of this compound relies on standard analytical techniques. While specific spectral data is proprietary to manufacturers, typical analyses include:

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structural integrity and proton/carbon environments.

-

Mass Spectrometry: To verify the molecular weight and fragmentation pattern.

-

Chiral HPLC: To determine and confirm the enantiomeric purity, which is a critical quality attribute.

Synthesis and Purification

The synthesis of enantiomerically pure this compound is a key challenge that leverages asymmetric synthesis techniques. A common and efficient strategy involves starting from a readily available chiral precursor, such as L-serine.[9] This approach ensures that the desired stereochemistry is established early and maintained throughout the synthetic sequence.

Alternative methods include the enzymatic resolution of a racemic mixture or the asymmetric reduction of a corresponding morpholine ketone derivative.[3] The choice of synthetic route is often dictated by factors such as scalability, cost of starting materials, and the desired purity of the final product.

Example Synthetic Protocol Outline

The following protocol is a conceptualized, multi-step synthesis based on established chemical transformations for similar structures, designed as a self-validating workflow.

Step 1: N-Protection and Cyclization of L-Serine Derivative

-

Rationale: Protection of the amine and subsequent intramolecular cyclization is a standard method to form the morpholine ring.

-

Method: A suitably N-protected L-serine ester is reacted with a two-carbon electrophile (e.g., a protected bromoethanol) under basic conditions to facilitate ring closure. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: Aqueous workup to remove inorganic salts, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated under reduced pressure.

Step 2: Reduction of the Ester to the Primary Alcohol

-

Rationale: The ester functional group of the cyclized intermediate must be reduced to the primary alcohol to yield the target hydroxymethyl group.

-

Method: The crude product from Step 1 is dissolved in a suitable solvent like THF and treated with a reducing agent (e.g., lithium aluminum hydride, LAH) at low temperature (0°C). The reaction is carefully quenched with water and aqueous base.

-

Workup: The resulting solids are filtered off, and the filtrate is concentrated. The crude alcohol is then purified by silica gel chromatography.

Step 3: Deprotection and Salt Formation

-

Rationale: The nitrogen-protecting group is removed to yield the free base, which is then converted to the stable hydrochloride salt.

-

Method: The purified, N-protected morpholinylmethanol is subjected to standard deprotection conditions (e.g., hydrogenolysis for a Cbz group or acidic cleavage for a Boc group).[5] After deprotection, the resulting free base is dissolved in a solvent like diethyl ether or isopropanol, and a solution of HCl in the same solvent is added to precipitate the hydrochloride salt.

-

Validation: The final product is collected by filtration, washed with cold solvent, and dried under vacuum. Purity is assessed by HPLC, and identity is confirmed by NMR and MS. Enantiomeric excess is confirmed by chiral HPLC.

Sources

- 1. 3(S)-Hydroxymethylmorpholine hydrochloride | C5H12ClNO2 | CID 44828781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. royalpharma.in [royalpharma.in]

- 3. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 218594-79-7|this compound|BLD Pharm [bldpharm.com]

- 9. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-morpholin-3-ylmethanol hydrochloride (CAS: 218594-79-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-morpholin-3-ylmethanol hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a polar hydroxymethyl group with a morpholine scaffold, make it a valuable synthon for introducing specific stereochemistry and modulating the physicochemical properties of bioactive molecules. The morpholine ring, a privileged structure in drug design, is known to enhance aqueous solubility, metabolic stability, and bioavailability, often leading to improved pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, applications, and handling of this compound, intended to support researchers in its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its application in synthesis and drug design. Key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 218594-79-7 | [3] |

| Molecular Formula | C₅H₁₂ClNO₂ | [3] |

| Molecular Weight | 153.61 g/mol | [3][4] |

| Appearance | White to off-white solid | - |

| Boiling Point | 218.3°C at 760 mmHg (estimated for free base) | [5] |

| Solubility | Soluble in water | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

| InChI Key | WFLUDHYXVXRFLY-JEDNCBNOSA-N | [4] |

| Canonical SMILES | C1COCCO.Cl | [6] |

Synthesis and Stereochemical Control

The enantiopurity of this compound is critical for its use in chiral drug synthesis. Several synthetic strategies can be employed to achieve high stereochemical control. A common and effective approach involves the use of a chiral pool starting material, such as the amino acid L-serine.[7]

Proposed Synthetic Pathway from L-Serine

This multi-step synthesis leverages the inherent chirality of L-serine to establish the desired (S)-stereocenter. The general workflow is outlined below.

Caption: Proposed synthetic pathway for this compound starting from L-serine.

Detailed Experimental Protocol (Illustrative)

Step 1: Esterification of L-Serine

-

Suspend L-serine in tert-butyl acetate.

-

At 0-10°C, add a suitable acid catalyst (e.g., perchloric acid).

-

Warm the mixture and stir until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with a basic solution, followed by extraction and drying to yield L-serine tert-butyl ester.[7]

Causality: The tert-butyl ester protects the carboxylic acid and prevents its participation in subsequent reactions.

Step 2: N-Chloroacetylation

-

Dissolve L-serine tert-butyl ester in a suitable solvent like dichloromethane.

-

At 0-10°C, add a solution of chloroacetyl chloride in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture, dry the organic layer, and concentrate to obtain N-chloroacetyl-L-serine tert-butyl ester.[7]

Causality: This step introduces the chloroacetyl group, which contains the electrophilic carbon necessary for the subsequent cyclization.

Step 3: Intramolecular Cyclization

-

Dissolve the N-chloroacetylated intermediate in a solvent such as toluene.

-

Add a base, for example, sodium ethoxide, to facilitate the intramolecular Williamson ether synthesis.

-

Heat the reaction mixture to promote cyclization.

-

After completion, cool the reaction and perform an aqueous workup to isolate (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester.[7]

Causality: The base deprotonates the hydroxyl group, which then acts as a nucleophile, attacking the carbon bearing the chlorine atom to form the morpholine ring.

Step 4: Reduction of the Amide and Ester

-

Dissolve the cyclic intermediate in an appropriate solvent like methanol or tetrahydrofuran.

-

Use a strong reducing agent, such as lithium aluminum hydride or a combination of aluminum trichloride and sodium borohydride, to reduce both the amide and the ester functionalities.[7]

-

Carefully quench the reaction and work up to isolate the crude (S)-morpholin-3-ylmethanol.

Causality: A powerful reducing agent is required to convert both the ester and the more stable amide to the corresponding alcohol and amine, respectively.

Step 5: Salt Formation

-

Dissolve the crude (S)-morpholin-3-ylmethanol in a suitable solvent (e.g., methanol or diethyl ether).

-

Add a solution of hydrogen chloride in the same or a compatible solvent.

-

The hydrochloride salt will precipitate and can be collected by filtration, washed, and dried.

Causality: The formation of the hydrochloride salt improves the compound's stability and handling characteristics, making it a more suitable form for storage and use in subsequent reactions.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Analytical Workflow

Caption: A typical workflow for the analytical characterization of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 3.4-3.9 ppm, and the hydroxymethyl protons.[8] The exact chemical shifts will be influenced by the solvent and the protonation state.

-

¹³C NMR : The carbon spectrum will confirm the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry is suitable for determining the molecular weight of the free base by observing the [M+H]⁺ ion.[8]

Chromatographic Methods

Purity Determination (RP-HPLC)

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

-

Detection : UV at a suitable wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).

-

Purpose : To determine the chemical purity by separating the main component from any synthesis-related impurities.

Enantiomeric Purity (Chiral HPLC) The development of a chiral HPLC method is crucial to verify the enantiomeric excess. Given the polar and aminolic nature of the compound, a polysaccharide-based chiral stationary phase (CSP) is a good starting point.[9][10]

-

Column : A polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H, or their immobilized versions).

-

Mobile Phase : Typically a normal-phase eluent such as a mixture of hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for the basic morpholine nitrogen.[10] A polar organic or reversed-phase method might also be explored.[9]

-

Detection : UV or a universal detector like a Corona Charged Aerosol Detector (CAD) if UV sensitivity is low.

-

Self-Validation : The method should be validated by analyzing a racemic mixture of morpholin-3-ylmethanol hydrochloride to ensure the separation of both enantiomers. The (R)-enantiomer can be sourced or synthesized for this purpose.[11]

Applications in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry due to its ability to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[1][2] this compound serves as a key building block for incorporating this beneficial group with a specific stereochemistry.

-

Kinase Inhibitors : Many kinase inhibitors incorporate a morpholine ring to enhance their solubility and pharmacokinetic properties. The morpholine can interact with the solvent-exposed region of the kinase active site. This compound can be used to synthesize derivatives that target kinases such as PI3K.[12][13][14]

-

Central Nervous System (CNS) Drugs : The physicochemical properties of the morpholine ring, including its pKa, make it suitable for designing drugs that can cross the blood-brain barrier.[15][16] This building block is therefore valuable in the synthesis of novel therapeutics for neurological and psychiatric disorders.

-

General Scaffolding : The hydroxymethyl group provides a convenient handle for further functionalization, allowing for the attachment of various pharmacophoric groups through ether, ester, or other linkages. This versatility makes it a valuable component in the construction of diverse chemical libraries for high-throughput screening.

Safety and Handling

This compound is classified as harmful and an irritant.[3][4] Proper safety precautions must be taken during its handling and storage.

-

GHS Hazard Statements :

-

Personal Protective Equipment (PPE) :

-

Wear protective gloves, clothing, and eye/face protection.

-

Work in a well-ventilated area, preferably in a chemical fume hood.[17]

-

-

Handling :

-

Storage :

-

First Aid Measures :

-

If swallowed : Rinse mouth and call a poison center or doctor if you feel unwell.

-

In case of skin contact : Take off contaminated clothing and wash with plenty of soap and water.[3]

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

-

If inhaled : Move the person into fresh air. If not breathing, give artificial respiration.[3]

-

References

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Di Micco, S., Terracciano, S., Boscaino, F., Righetti, L., & Bruno, I. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 559–591. [Link]

-

I.B.S. Chiral Method Development. [Link]

-

Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

-

PubChem. ((3R)-morpholin-3-yl)methanol hydrochloride. [Link]

-

PubChem. 3(S)-Hydroxymethylmorpholine hydrochloride. [Link]

-

Royal Pharma. This compound. [Link]

-

Royal Society of Chemistry. Development of novel enantioselective HPLC methods... [Link]

-

Farkas, Ö., & Kökösi, J. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic resonance in chemistry : MRC, 43(8), 673–675. [Link]

-

Regis Technologies. Getting Started with Chiral Method Development. [Link]

-

Garlich, J. R., et al. (2005). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Bioorganic & Medicinal Chemistry Letters, 15(5), 1347-1350. [Link]

-

Akcakanat, D., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. International Journal of Molecular Sciences, 23(3), 1788. [Link]

-

Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 559-591. [Link]

- Google Patents. (2012). Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503A.

-

American Chemical Society. (2025). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. ACS Fall 2025. [Link]

-

Akcakanat, D., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. International journal of molecular sciences, 23(3), 1788. [Link]

-

Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 559-591. [Link]

-

The Royal Society of Chemistry. Supporting Information: Formal hydration of non-activated terminal olefins using tandem catalysts. [Link]

-

ACG Publications. Supporting Information: Records of Natural Products. [Link]

-

National Institute of Standards and Technology. Morpholine. NIST WebBook. [Link]

-

ResearchGate. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link]

-

National Institutes of Health. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]

-

Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]

-

Frontiers. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a scaffold in medicinal chemistry: An update on synthetic strategies. ChemMedChem, 15(5), 392-403. [Link]

-

ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. 3(S)-Hydroxymethylmorpholine hydrochloride | C5H12ClNO2 | CID 44828781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 7. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 8. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 10. hplc.today [hplc.today]

- 11. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. trc-corp.com [trc-corp.com]

- 18. fishersci.com [fishersci.com]

The Versatile Chiral Synthon: A Technical Guide to the Research Applications of (S)-morpholin-3-ylmethanol Hydrochloride

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the morpholine moiety stands out as a "privileged scaffold." Its inherent physicochemical properties—such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile—render it a valuable component in the design of novel therapeutics.[1] Within this important class of heterocycles, chiral building blocks offer an even greater advantage, allowing for the precise three-dimensional arrangement of functionalities to optimize interactions with biological targets. This guide provides an in-depth technical exploration of (S)-morpholin-3-ylmethanol hydrochloride , a versatile chiral synthon that has garnered significant attention in pharmaceutical research. We will delve into its fundamental properties, its strategic application in the synthesis of complex bioactive molecules, and provide detailed, field-proven insights into its practical utilization in the laboratory.

Core Characteristics of this compound

This compound is a chiral organic compound valued for its unique structural features that make it an ideal starting material in multi-step syntheses.

Molecular Structure and Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO₂ | [2] |

| Molecular Weight | 153.61 g/mol | [2] |

| Appearance | Off-White to Yellow Solid | |

| Chirality | (S)-enantiomer | |

| Form | Hydrochloride salt |

The hydrochloride salt form of (S)-morpholin-3-ylmethanol enhances its stability and solubility, which are advantageous for its use in a variety of reaction conditions and formulations.[3] The presence of a primary alcohol and a secondary amine within the chiral morpholine scaffold provides two key points for chemical modification, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.

Strategic Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The primary utility of this compound in research lies in its role as a chiral building block for the synthesis of biologically active compounds. Its applications span several therapeutic areas, with a notable emphasis on oncology and central nervous system (CNS) disorders.

Architecting Kinase Inhibitors: Targeting Oncogenic Signaling Pathways

The morpholine scaffold is a recurring motif in a multitude of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The morpholine ring can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, enhancing the potency and selectivity of the inhibitor. Furthermore, its favorable pharmacokinetic properties contribute to better drug-like characteristics.

While direct synthesis of a marketed drug from this compound is not prominently documented, its utility is exemplified in the synthesis of analogues of established kinase inhibitors and novel compounds targeting key signaling pathways like PI3K/mTOR.

The PI3K/mTOR Pathway: A Prime Target for Morpholine-Containing Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A number of dual PI3K/mTOR inhibitors incorporate a morpholine moiety, underscoring its importance in this class of compounds.

Conceptual Synthetic Workflow: Towards a Dual PI3K/mTOR Inhibitor

The following workflow illustrates a conceptual pathway for the synthesis of a dual PI3K/mTOR inhibitor, leveraging this compound as a key chiral building block. This process is based on established synthetic strategies for morpholine-containing kinase inhibitors.

Sources

Unveiling the Potential Mechanism of Action of (S)-morpholin-3-ylmethanol hydrochloride: A Speculative Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract: (S)-morpholin-3-ylmethanol hydrochloride is a chiral heterocyclic compound widely utilized as a versatile building block in the synthesis of complex pharmaceutical agents. While its role in synthetic chemistry is well-established, its intrinsic biological activity and specific mechanism of action (MOA) as a standalone entity are not extensively documented. This guide provides a speculative exploration into the potential pharmacological activities of this compound, grounded in the well-documented roles of its core morpholine scaffold in medicinal chemistry. We propose several plausible mechanisms, including kinase inhibition, G-protein coupled receptor (GPCR) modulation, and induction of apoptosis. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, offering a structured, hypothesis-driven framework and detailed experimental protocols to systematically investigate and deconvolute the potential MOA of this and structurally related molecules.

Introduction to this compound

(S)-morpholin-3-ylmethanol is a chiral organic compound featuring a six-membered morpholine ring, a stereocenter at the C3 position, and a hydroxymethyl functional group.[1] The hydrochloride salt form enhances its stability and aqueous solubility.[2] Its primary application lies in its role as a key intermediate for the synthesis of more complex molecules, particularly drugs targeting the central nervous system (CNS).[1]

Despite its widespread use as a synthetic precursor, the inherent biological activity of the molecule itself is an area of untapped research. The objective of this guide is to move beyond its identity as a simple building block and to propose testable hypotheses regarding its potential as a pharmacologically active agent. This exploration is warranted by the privileged nature of its core scaffold in numerous approved therapeutic agents.

The Morpholine Scaffold: A Privileged Element in Pharmacology

The morpholine heterocycle is a ubiquitous and privileged structure in medicinal chemistry, featured in a multitude of approved and experimental drugs.[3] Its prevalence is attributed to a combination of advantageous physicochemical, metabolic, and biological properties.

-

Physicochemical Properties: The morpholine ring, with its weak basic nitrogen and opposing oxygen atom, confers a favorable balance of lipophilicity and hydrophilicity.[4][5] This balance is critical for optimizing pharmacokinetic and pharmacodynamic (PK/PD) properties, including oral bioavailability and permeability across the blood-brain barrier (BBB).[4]

-

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation and can improve the metabolic profile of a drug candidate, for instance, by enhancing its profile against cytochrome P450 enzymes like CYP3A4.[4][5]

-

Pharmacophore Contribution: Far from being an inert scaffold, the morpholine moiety often plays a direct role in binding to biological targets. It can act as a hydrogen bond acceptor (via the oxygen) or a basic center (via the nitrogen), and serves to correctly orient other critical pharmacophoric elements for optimal target engagement.[3][5]

Given these well-established roles, it is scientifically logical to speculate that this compound, which contains these key structural features, may possess intrinsic biological activity.

Speculative Mechanisms of Action

Based on the structure of this compound and the known activities of other morpholine-containing compounds, we propose the following plausible mechanisms of action.

Hypothesis 1: Kinase Inhibition

The morpholine moiety is a cornerstone of numerous kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) and mTOR pathways, which are critical in cancer cell growth and proliferation.[6]

Rationale: The ATP-binding pocket of many kinases features a "hinge" region rich in hydrogen bond donors and acceptors. The secondary amine and hydroxymethyl group of this compound could form critical hydrogen bonds with this hinge region, while the morpholine ring itself occupies an adjacent hydrophobic pocket, acting as a scaffold. The (S)-stereochemistry would likely confer specificity for a particular kinase or kinase family.

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation

Many CNS-active drugs, including antidepressants and anxiolytics, contain a morpholine ring and act on GPCRs or neurotransmitter transporters.[4] Examples include reboxetine (a norepinephrine reuptake inhibitor) and aprepitant (an NK1 receptor antagonist).[4][5]

Rationale: The protonated secondary amine of the molecule can form a key ionic interaction with a conserved aspartate residue found in the binding pocket of most aminergic GPCRs. The hydroxymethyl group and morpholine oxygen can provide additional hydrogen bonding interactions, while the chiral center ensures a specific stereochemical fit, potentially leading to agonist or antagonist activity at receptors involved in neurotransmission.[1]

Hypothesis 3: Induction of Apoptosis

Preliminary research has suggested that (S)-morpholin-3-ylmethanol may possess cytotoxic properties and the ability to induce apoptosis in cancer cells.[1]

Rationale: The mechanism for apoptosis induction could be downstream of a primary target (like a kinase) or through a more direct pathway. The compound could, for example, induce mitochondrial outer membrane permeabilization (MOMP) by interacting with Bcl-2 family proteins or generate reactive oxygen species (ROS), leading to cellular stress and activation of the intrinsic apoptotic cascade.

A Phased Experimental Approach to MOA Deconvolution

To systematically test these hypotheses, we propose a phased experimental workflow, moving from broad, unbiased screening to specific, hypothesis-driven validation assays.

Phase 1: Broad Target Screening & Activity Profiling

The initial phase aims to identify potential biological targets or cellular effects without bias toward a single hypothesis.

Protocol 4.1: Broad-Spectrum Kinase Panel Screening

-

Objective: To identify potential kinase targets from a large, representative panel of the human kinome.

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot™).

-

Submit this compound for screening at a standard concentration (e.g., 10 µM) against a panel of over 400 kinases.

-

The assay typically measures the ability of the compound to displace a proprietary ligand from the kinase active site.

-

Results are reported as "% Control" or "% Inhibition". Hits are typically defined as >75% inhibition.

-

-

Causality: This unbiased approach provides a comprehensive overview of potential kinase interactions, guiding the selection of specific kinases for further validation.

Protocol 4.2: General Cytotoxicity Screening

-

Objective: To assess the compound's effect on the viability of various cancer cell lines.

-

Methodology:

-

Select a panel of cancer cell lines representing different tissue origins (e.g., U87MG glioblastoma, A549 lung carcinoma, MCF-7 breast cancer).

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).

-

After 24 hours, treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 72 hours.

-

Assess cell viability using a metabolic assay such as MTT or CellTiter-Glo®.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

-

-

Causality: This experiment directly tests the cytotoxicity hypothesis and identifies sensitive cell lines for subsequent mechanistic studies.

Phase 2: Hypothesis Validation and Mechanistic Elucidation

If hits are identified in Phase 1, the following protocols can be used for validation.

Protocol 4.3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

-

Objective: To confirm a direct inhibitory effect on a specific kinase hit from the panel screen and determine its potency (IC₅₀).

-

Methodology:

-

Set up a reaction containing the purified recombinant kinase, its specific substrate, ATP, and a serial dilution of this compound.

-

Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal.

-

Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

-

Plot the data and calculate the IC₅₀ value using non-linear regression.

-

-

Causality: This biochemical assay confirms direct enzyme inhibition, ruling out indirect or cell-based artifacts.

Protocol 4.4: Apoptosis Confirmation by Annexin V/Propidium Iodide Staining

-

Objective: To determine if cell death observed in cytotoxicity assays occurs via apoptosis.

-

Methodology:

-

Treat a sensitive cell line (identified in Protocol 4.2) with this compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

-

-

Causality: This assay provides definitive evidence of apoptosis by detecting the externalization of phosphatidylserine (via Annexin V) and loss of membrane integrity (via PI).

Data Presentation and Visualization

Clear presentation of quantitative data and visual models of pathways and workflows are essential for interpreting results.

Quantitative Data Summary

Hypothetical results from the proposed experiments are summarized below for illustrative purposes.

Table 1: Hypothetical Kinase Screening and Cytotoxicity Results

| Assay Type | Target/Cell Line | Result |

| Kinase Panel Screen | Kinase X | 95% Inhibition @ 10 µM |

| Kinase Panel Screen | Kinase Y | 88% Inhibition @ 10 µM |

| Kinase Panel Screen | Kinase Z | 15% Inhibition @ 10 µM |

| Cytotoxicity Assay | U87MG | IC₅₀ = 15 µM |

| Cytotoxicity Assay | A549 | IC₅₀ = 22 µM |

| Cytotoxicity Assay | MCF-7 | IC₅₀ > 100 µM |

Table 2: Hypothetical Follow-up Assay Results

| Assay Type | Target | Result |

| In Vitro Kinase Assay | Kinase X | IC₅₀ = 5.2 µM |

| In Vitro Kinase Assay | Kinase Y | IC₅₀ = 18.9 µM |

| Apoptosis Assay (U87MG) | % Apoptotic Cells | 45% at 2x IC₅₀ vs 5% in control |

Visualization of Pathways and Workflows

Figure 1: Hypothesized Kinase Inhibition Signaling Pathway

This diagram illustrates the potential impact of this compound on the canonical PI3K/AKT/mTOR signaling pathway, a common target for morpholine-containing inhibitors.

Caption: Hypothesized inhibition of the PI3K pathway by the title compound.

Figure 2: Experimental Workflow for MOA Deconvolution

This flowchart outlines the logical progression from broad screening to specific hypothesis validation.

Caption: A phased experimental workflow for MOA investigation.

Conclusion and Future Directions

While this compound is primarily regarded as a synthetic intermediate, its chemical structure, based on the privileged morpholine scaffold, suggests a tangible potential for inherent biological activity. This guide has put forth several scientifically grounded, speculative mechanisms of action, including kinase inhibition and cytotoxicity via apoptosis induction.

We have provided a clear, actionable, and phased experimental roadmap for researchers to systematically investigate these hypotheses. The successful identification of a definitive MOA would not only re-classify this molecule from a simple building block to a potential chemical probe or lead compound but would also enrich our understanding of the structure-activity relationships within the broader class of bioactive morpholine derivatives. Future work, contingent on positive findings, would involve stereospecificity studies (comparing with the (R)-enantiomer), preliminary in vivo toxicology, and medicinal chemistry efforts to optimize potency and selectivity.

References

- Benchchem. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride.

-

Talevi, A., & Bellera, C. L. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

Bavetsias, V., & Crumpler, S. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

-

Talevi, A., & Bellera, C. L. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

-

Banik, B. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

-

Kumar, A., & Sharma, P. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

Sources

- 1. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 2. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. e3s-conferences.org [e3s-conferences.org]

Stereochemistry and enantiomeric purity of (S)-morpholin-3-ylmethanol

An In-Depth Technical Guide to the Stereochemistry and Enantiomeric Purity of (S)-morpholin-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity.[1] In pharmaceutical development, where the interaction between a drug molecule and its biological target is highly specific, controlling stereochemistry is paramount to ensuring efficacy and minimizing off-target effects.[2] (S)-morpholin-3-ylmethanol is a chiral building block of significant interest, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system.[3] This technical guide provides an in-depth exploration of the stereoselective synthesis of (S)-morpholin-3-ylmethanol and the analytical methodologies required to verify its enantiomeric purity, offering field-proven insights for researchers and drug development professionals.

The Critical Role of Stereochemistry in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of molecules known as enantiomers.[1] While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body.[4] The two enantiomers of a chiral drug can differ significantly in their bioavailability, metabolism, potency, and selectivity for biological targets.[4] Consequently, the development of single-enantiomer drugs is often pursued to create more selective pharmacological profiles, improve therapeutic indices, and reduce the potential for adverse drug interactions.[4] The morpholine scaffold, present in (S)-morpholin-3-ylmethanol, is a privileged structure in medicinal chemistry, often imparting favorable properties such as metabolic stability.[3] The specific (S)-configuration at the C3 position is crucial for its utility as a precursor to complex chiral molecules with diverse applications in drug discovery.[3]

Stereoselective Synthetic Strategies for (S)-morpholin-3-ylmethanol

The synthesis of enantiomerically pure (S)-morpholin-3-ylmethanol can be approached through several strategic pathways. The choice of method often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiomeric purity.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereocenter selectively. This is often the most efficient approach as it avoids the loss of 50% of the material inherent in resolving a racemic mixture.

-

Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of an unsaturated precursor, such as a dehydromorpholine, using a chiral catalyst. Rhodium complexes with chiral bisphosphine ligands have been successfully employed to synthesize 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields.[5][6][7] While more challenging for 3-substituted morpholines, this method remains a highly attractive and atom-economical approach.[7][8]

-

Organocatalytic Enantioselective Reactions: Organocatalysis has emerged as a valuable tool for constructing chiral molecules. For instance, cinchona alkaloid-derived catalysts have been used in asymmetric halocyclization reactions to produce chiral morpholines with high yields and enantioselectivities.[9][10] These methods offer the advantage of being metal-free, which can be beneficial in pharmaceutical manufacturing.

Chiral Pool Synthesis

This strategy utilizes readily available, enantiomerically pure starting materials from nature. For the synthesis of (S)-morpholin-3-ylmethanol, a common precursor is a C3 synthon derived from the chiral pool, such as (S)-epichlorohydrin or its derivatives.[3] The inherent chirality of the starting material guides the stereochemical outcome of the subsequent reactions.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of morpholin-3-ylmethanol into its constituent enantiomers.[11]

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic morpholin-3-ylmethanol with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts.[11][] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.[11] While effective, this method can be laborious and is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.[11]

-

Enzymatic Resolution: Biocatalysis offers a highly selective means of chiral resolution.[3] Lipases, for example, can be used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis.[13] This method can provide high enantiomeric purity but, like other resolution techniques, is limited to a 50% yield unless the undesired enantiomer can be racemized and recycled.

Workflow for Synthesis and Chiral Purity Analysis

The following diagram illustrates a generalized workflow for the synthesis of (S)-morpholin-3-ylmethanol followed by its purification and enantiomeric purity assessment.

Caption: Generalized workflow from synthesis to analysis.

Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of chiral compounds.[14][15] The principle behind this technique lies in the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times and, thus, their separation.

Experimental Protocol: Chiral HPLC Analysis

The following is a representative protocol for the chiral HPLC analysis of morpholin-3-ylmethanol. Optimization of the mobile phase composition and flow rate may be necessary depending on the specific column and HPLC system used.

Objective: To separate and quantify the (S)- and (R)-enantiomers of morpholin-3-ylmethanol to determine the enantiomeric excess (% ee) of a sample.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AS-H)[16]

-

HPLC-grade solvents (e.g., methanol, ethanol, isopropanol, hexane)

-

Amine modifier (e.g., triethylamine, diethylamine)

-

Sample of (S)-morpholin-3-ylmethanol

-

Racemic morpholin-3-ylmethanol standard

Procedure:

-

System Preparation:

-

Install the chiral column in the HPLC system.

-

Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved. A typical mobile phase could be a mixture of an alcohol (e.g., methanol) and a non-polar solvent (e.g., hexane) with a small amount of an amine modifier (e.g., 0.1% triethylamine) to improve peak shape.[16]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the (S)-morpholin-3-ylmethanol sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Prepare a solution of the racemic standard at the same concentration.

-

-

Analysis:

-

Inject the racemic standard onto the column and record the chromatogram. This will establish the retention times for both the (S)- and (R)-enantiomers.

-

Inject the (S)-morpholin-3-ylmethanol sample and record the chromatogram under the identical conditions.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers in the sample chromatogram based on the retention times obtained from the racemic standard.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the following formula:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Data Presentation

The results of the chiral HPLC analysis can be summarized in a table for clarity.

| Sample ID | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Peak Area (S)-enantiomer | Peak Area (R)-enantiomer | Enantiomeric Excess (% ee) |

| Racemic Standard | 5.9 | 6.8 | 50,123 | 49,877 | 0.25 |

| Synthesized Sample | 5.9 | 6.8 | 99,560 | 210 | >99.5 |

Note: Retention times and peak areas are hypothetical and for illustrative purposes only. Actual values will depend on the specific experimental conditions.[16]

Conclusion

The stereochemical integrity of (S)-morpholin-3-ylmethanol is fundamental to its application as a chiral building block in the pharmaceutical industry. A thorough understanding of stereoselective synthetic methods, from asymmetric catalysis to chiral resolution, enables the efficient production of this valuable intermediate. Rigorous analytical control, primarily through chiral HPLC, is a non-negotiable step to validate the enantiomeric purity of the final product, ensuring its suitability for the development of safe and effective single-enantiomer drugs. The methodologies and insights presented in this guide are intended to support researchers and drug development professionals in navigating the critical aspects of stereochemistry and enantiomeric purity in their work with (S)-morpholin-3-ylmethanol.

References

-

McConnell, T. H. (n.d.). Stereochemistry in Drug Action. Innovations in Clinical Neuroscience. Available at: [Link]

-

Dohle, W. (n.d.). Stereochemistry. The Organic Chemistry of Medicinal Agents. AccessPharmacy. Available at: [Link]

-

Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Drug Discovery and Development. Available at: [Link]

-

Patsnap Synapse. (2025, May 21). What is the application of stereochemistry in drug design? Available at: [Link]

-

Kannappan, V. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Available at: [Link]

-

Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

-

He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]

-

Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Available at: [Link]

-

Wang, Q., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available at: [Link]

-

Wang, Q., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available at: [Link]

-

Wolfe, J. P., et al. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. Available at: [Link]

-

Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

-

Pál, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]

-

Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

-

Kamal, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

-

Pharmaffiliates. (n.d.). (S)-Morpholin-3-ylmethanol hydrochloride. Available at: [Link]

-

MySkinRecipes. (n.d.). (R)-Morpholin-3-ylmethanol hydrochloride. Available at: [Link]

-

D'Orazio, G., et al. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Royal Pharma. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (n.d.). (Top) Analytic chiral HPLC profiles for compounds 9, 10, and 11. Available at: [Link]

-

PubChem. (n.d.). 3(S)-Hydroxymethylmorpholine hydrochloride. Available at: [Link]

-

PubChem. (n.d.). ((3R)-morpholin-3-yl)methanol hydrochloride. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 3. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 9. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. (R)-morpholin-3-ylmethanol hydrochloride | 1212377-10-0 | Benchchem [benchchem.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. sfera.unife.it [sfera.unife.it]

- 16. researchgate.net [researchgate.net]

(S)-morpholin-3-ylmethanol hydrochloride molecular weight and formula

An In-Depth Technical Guide to (S)-Morpholin-3-ylmethanol Hydrochloride (CAS: 218594-79-7) for Advanced Research and Development

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its unique structural features, combining the metabolically stable morpholine scaffold with a stereodefined hydroxymethyl group, make it an invaluable intermediate for the development of complex therapeutic agents. The morpholine ring, in particular, is recognized for its ability to improve physicochemical properties such as aqueous solubility and to enhance blood-brain barrier permeability, making it a favored moiety in the design of Central Nervous System (CNS) active drugs.[1] This guide provides a comprehensive overview of the core molecular attributes, synthesis, characterization, and critical applications of this compound, tailored for researchers and professionals in drug development.

Core Molecular Attributes

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the essential chemical and physical characteristics of this compound.

Chemical Identity and Structure

The compound is the hydrochloride salt of the (S)-enantiomer of morpholin-3-ylmethanol. The presence of the chiral center at the C-3 position is critical for its utility in stereoselective synthesis, where precise three-dimensional orientation is necessary for biological activity.

-

IUPAC Name : [(3S)-morpholin-3-yl]methanol;hydrochloride[3]

-

Synonyms : 3(S)-Hydroxymethylmorpholine hydrochloride, (S)-3-(Hydroxymethyl)morpholine Hydrochloride[3]

Physicochemical Properties

The hydrochloride salt form is deliberately utilized to improve the compound's stability and handling characteristics compared to its free base form.[6][7] The data presented below has been compiled from various authoritative chemical data sources.

| Property | Value | Source(s) |

| Exact Mass | 153.0556563 Da | [3] |

| Boiling Point | 218.3°C at 760 mmHg | [2] |

| Flash Point | 85.9°C | [2] |

| Density | 1.045 g/cm³ | [2] |

| Topological Polar Surface Area | 41.5 Ų | [3] |

| Hydrogen Bond Donors | 3 | [2][3] |

| Hydrogen Bond Acceptors | 3 | [2][3] |

Synthesis and Characterization

The synthesis of enantiomerically pure this compound requires a strategy that establishes and maintains the critical stereocenter. The following protocols are based on established chemical transformations for morpholine derivatives.

Rationale for Synthetic Strategies

The primary challenge in synthesizing this molecule is controlling the stereochemistry. Common approaches involve either starting with a chiral precursor or employing an asymmetric synthesis method. The subsequent conversion to the hydrochloride salt is a standard and crucial step. This is not merely for purification; it significantly enhances the compound's shelf-life and solubility in polar protic solvents, which is often a prerequisite for its use in subsequent synthetic steps or biological screening.[7]

Experimental Protocol: Synthesis and Quality Control

This section outlines a representative workflow for the synthesis and subsequent characterization to ensure the material's identity, purity, and stereochemical integrity.

Step 1: Synthesis of the Free Base, (S)-morpholin-3-ylmethanol A common method involves the reduction of a suitable morpholine precursor. This protocol is a conceptual representation of such a transformation.

-

To a stirred solution of an appropriate chiral morpholine-3-carboxylic acid derivative in an anhydrous solvent like tetrahydrofuran (THF), add a reducing agent (e.g., Lithium Aluminum Hydride) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The causality here is that the hydride reagent selectively reduces the carboxylic acid function to the primary alcohol without disturbing the morpholine ring.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water. This procedure is critical for safely neutralizing the reactive hydride and precipitating aluminum salts for easy filtration.

-

Filter the resulting slurry and concentrate the filtrate under reduced pressure to yield the crude (S)-morpholin-3-ylmethanol free base.

Step 2: Conversion to Hydrochloride Salt

-

Dissolve the crude free base from the previous step in a suitable solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A white precipitate of this compound will form. The principle is a simple acid-base reaction, protonating the basic nitrogen of the morpholine ring to form the ammonium salt.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Visualization: Synthesis and QC Workflow

The following diagram illustrates the logical flow from starting materials to a fully characterized final product, a self-validating system ensuring quality.

Caption: Workflow for the synthesis and quality control of (S)-morpholin-3-ylmethanol HCl.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its application as a versatile and strategic building block.

The Morpholine Moiety in Medicinal Chemistry

The morpholine ring is not merely an inert scaffold; it is a "pharmacokinetic enhancer."[1] Its inclusion in a drug candidate can improve metabolic stability and solubility.[7] The weak basicity of the morpholine nitrogen and the hydrogen bond accepting capability of the oxygen atom allow for fine-tuning of a molecule's interaction with biological targets and improve its passage through the blood-brain barrier.[1]

A Key Intermediate for CNS-Targeting Agents

This compound is a crucial starting material for a range of complex molecules, particularly those targeting the central nervous system. It is a documented building block for synthesizing kinase inhibitors and serotonin-norepinephrine reuptake inhibitors (SNRIs).[7] For example, it has been used in the synthesis of (S,S)-reboxetine, an antidepressant.[7] The chirality of the hydroxymethyl group is transferred to the final active pharmaceutical ingredient, dictating its specific interaction with the biological target.

Visualization: Application as a Chiral Building Block

This diagram illustrates how the title compound serves as a foundational piece in a multi-step synthesis to produce a high-value, complex target molecule.

Caption: Synthetic utility of (S)-morpholin-3-ylmethanol HCl as a foundational scaffold.

Broader Synthetic Utility

Beyond its use in drug discovery, (S)-morpholin-3-ylmethanol can be employed as a chiral ligand in asymmetric catalysis, where it can influence the stereochemical outcome of a reaction.[7] Furthermore, its bifunctional nature makes it a candidate for incorporation into novel polymers and as a precursor for chiral ionic liquids in material science.[7]

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. This compound is classified as an irritant and requires careful handling.[3][5]

Hazard Identification

The following hazards are identified according to the Globally Harmonized System (GHS).[5]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation |

Recommended Handling Protocol

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[8]

-

Hygiene : Avoid breathing dust.[5] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[8]

-

Spills : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Storage and Stability

-

Conditions : Store in a tightly closed container in a dry and well-ventilated place.[5]

-

Temperature : Recommended storage is under an inert atmosphere at 2-8°C.[4][9]

-

Incompatibilities : Keep away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences and material science. Its well-defined stereochemistry, coupled with the advantageous properties of the morpholine scaffold, provides a reliable and versatile starting point for the synthesis of complex, high-value molecules. A comprehensive understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development settings.

References

-

3(S)-Hydroxymethylmorpholine hydrochloride | C5H12ClNO2 | CID 44828781 - PubChem. [Link]

-

(3R)-morpholin-3-ylmethanol - ChemBK. [Link]

-

Morpholine - SAFETY DATA SHEET - pentachemicals. [Link]

-

Morpholine - North Metal and Chemical Company. [Link]

-

Safety Data Sheet: Morpholine - Carl ROTH. [Link]

-

This compound - CAS Number: 218594-79-7 - Royal Pharma. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. [Link]

-

((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3(S)-Hydroxymethylmorpholine hydrochloride | C5H12ClNO2 | CID 44828781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 218594-79-7|this compound|BLD Pharm [bldpharm.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

- 7. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 8. northmetal.net [northmetal.net]

- 9. 211053-50-8|(S)-Morpholin-3-ylmethanol|BLD Pharm [bldpharm.com]

The Ascendancy of Chiral Morpholines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Foreword: The Quiet Achiever of Medicinal Chemistry

In the vast and ever-expanding universe of heterocyclic chemistry, the morpholine scaffold has emerged as a quiet achiever, a versatile and unassuming six-membered ring that has consistently delivered drugs with significant therapeutic impact.[1][2] Its inherent physicochemical properties—imparting aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile—have made it a staple in the medicinal chemist's toolbox.[3][4] However, it is when chirality is introduced to this scaffold that its true potential is unlocked. This guide provides an in-depth technical exploration of the critical role that chiral morpholine derivatives play in modern drug discovery, from their stereoselective synthesis to their profound influence on pharmacological activity. We will delve into the causality behind their selection in drug design, examine key examples of their success, and provide insights into the future of this remarkable pharmacophore.

The Morpholine Moiety: More Than Just a Solubilizing Group

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is often initially considered for its ability to enhance the aqueous solubility of a drug candidate.[5] However, its contributions to a molecule's overall properties are far more nuanced. The presence of the oxygen atom reduces the basicity of the nitrogen atom compared to piperidine, leading to a pKa that is often closer to physiological pH. This can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] Furthermore, the morpholine ring can engage in specific hydrogen bonding interactions with biological targets and act as a rigid scaffold to orient other pharmacophoric elements correctly.[3][7]

The introduction of one or more stereocenters onto the morpholine ring adds a crucial layer of complexity and opportunity. The three-dimensional arrangement of substituents can dramatically influence a molecule's ability to bind to its target, leading to significant differences in potency, selectivity, and off-target effects between enantiomers.[8][9]

The Art of Asymmetric Synthesis: Crafting Chiral Morpholines with Precision

The therapeutic success of chiral morpholine-containing drugs has spurred the development of a diverse array of stereoselective synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Catalytic Asymmetric Hydrogenation: A Powerful and Atom-Economical Approach

Asymmetric hydrogenation of unsaturated morpholine precursors, such as dehydromorpholines, stands out as a highly efficient and atom-economical method for installing chirality.[10][11] This approach often utilizes transition metal catalysts, such as rhodium or ruthenium, complexed with chiral phosphine ligands.[12][13]

A notable example is the asymmetric hydrogenation of 2-substituted dehydromorpholines using a bisphosphine-rhodium catalyst. This method can produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee).[14][15]

Caption: Asymmetric hydrogenation workflow for chiral morpholine synthesis.

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

-

Step 1: Catalyst Preparation: In a glovebox, a solution of the chiral bisphosphine ligand (e.g., (R,R)-Me-BPE) and [Rh(COD)₂]BF₄ in a degassed solvent (e.g., methanol) is stirred at room temperature for 30 minutes to form the active catalyst.

-

Step 2: Hydrogenation: The dehydromorpholine substrate is dissolved in degassed methanol in a high-pressure autoclave. The catalyst solution is then added.

-

Step 3: Reaction: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred at a specific temperature (e.g., 25-50 °C) for a set time (e.g., 12-24 hours).

-

Step 4: Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the enantiomerically enriched chiral morpholine derivative. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Organocatalytic Approaches: Metal-Free Stereocontrol

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for the asymmetric synthesis of chiral molecules.[16] For the synthesis of chiral morpholines, organocatalytic methods often involve the use of chiral amines or Brønsted acids to control the stereochemical outcome of the reaction.

One such strategy is the organocatalytic enantioselective chlorocycloetherification of N-protected alkenols.[17] This reaction, catalyzed by a cinchona alkaloid-derived catalyst, can provide access to chiral 2,2-disubstituted morpholines with high enantioselectivity.[17]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Estimation of binding rate constants using a simultaneous mixed-effects method: application to monoamine transporter reuptake inhibitor reboxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 11. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 12. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. ethz.ch [ethz.ch]

- 14. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Introduction: The Rise of the Morpholine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Morpholine-Based Chiral Building Blocks